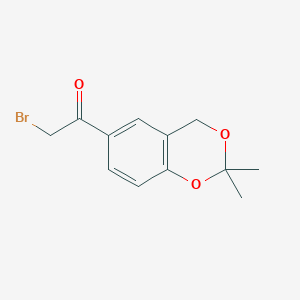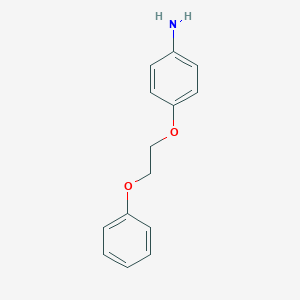
4-(2-Phenoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(2-Phenoxyethoxy)aniline is 1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis
4-(2-Phenoxyethoxy)aniline is a solid at room temperature . It has a molecular weight of 229.28 .Aplicaciones Científicas De Investigación
Genotoxic Activities and Metabolite Analysis
4-(2-Phenoxyethoxy)aniline and its derivatives have been studied for their genotoxic activities, which are important for understanding their potential carcinogenic risks and mechanisms. Research has shown that aniline compounds and their metabolites, such as p-aminophenol and p-hydroxyacetanilide, exhibit varying genotoxic effects, primarily through the induction of chromosomal damage rather than gene mutations. These studies suggest that the carcinogenic effects observed in animal models may be due to chronic high-dose damage leading to oxidative stress, rather than direct genetic toxicity (Bomhard & Herbold, 2005).
Antioxidant Capacity and Biological Activities
The research has also focused on the antioxidant properties of related phenolic compounds. For instance, 4-hydroxynonenal, a bioactive marker produced during lipid peroxidation, has been extensively studied for its biological activities, including its role as a signaling molecule and its potential implications in various diseases such as Alzheimer's. These insights underline the importance of understanding the antioxidant mechanisms and the biological activities of phenolic derivatives for their potential therapeutic applications (Žarković, 2003).
Environmental Impact and Remediation
An important aspect of research on 4-(2-Phenoxyethoxy)aniline derivatives involves their environmental impact, particularly in relation to their use as herbicides. Studies have reviewed the sorption behaviors of phenoxy herbicides like 2,4-D to soil and organic matter, highlighting the complex interactions that affect their mobility and persistence in the environment. Understanding these interactions is crucial for developing effective remediation strategies to mitigate the environmental impact of these chemicals (Werner, Garratt, & Pigott, 2012).
Chemical Synthesis and Applications
The chemical synthesis and functionalization of aniline derivatives, including 4-(2-Phenoxyethoxy)aniline, have been explored for creating functionalized azole compounds through reactions with carbon dioxide. This approach represents a novel and environmentally friendly methodology for synthesizing valuable azole derivatives, showcasing the potential of aniline derivatives in organic synthesis and their contribution to green chemistry (Vessally et al., 2017).
Propiedades
IUPAC Name |
4-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZGHQIEXOKBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400321 |
Source


|
| Record name | 4-(2-phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethoxy)aniline | |
CAS RN |
35965-96-9 |
Source


|
| Record name | 4-(2-phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)
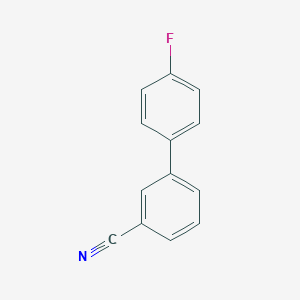
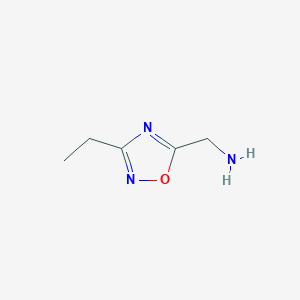
![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)


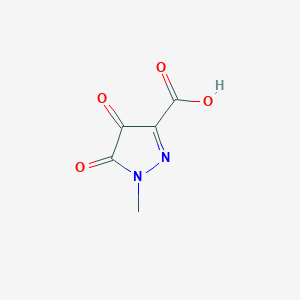
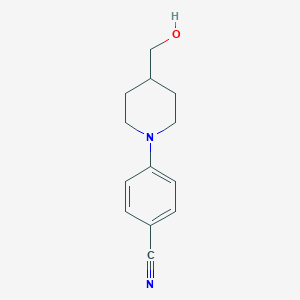
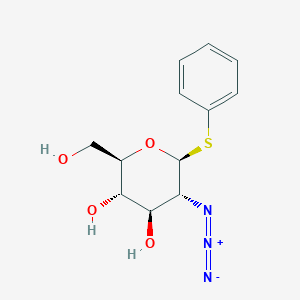


![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
